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Abstract
This technical guide provides a comprehensive overview of the methodologies and data

integral to the structural elucidation of isoxazol-5-amine. Isoxazol-5-amine is a significant

heterocyclic compound, and a thorough understanding of its structure is paramount for its

application in medicinal chemistry and drug development. This document details the

spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Fourier-

Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it

addresses the potential tautomerism of isoxazol-5-amine and outlines the experimental and

computational protocols necessary for its complete structural verification. All quantitative data is

summarized in structured tables, and key experimental workflows and molecular relationships

are visualized using Graphviz diagrams.

Introduction
Isoxazol-5-amine (CAS No. 14678-05-8), a five-membered aromatic heterocycle containing

both nitrogen and oxygen, serves as a valuable scaffold in the synthesis of a wide array of

biologically active molecules. Its structural features, including hydrogen bond donors and

acceptors, and its aromatic nature, make it a key building block in the design of novel

therapeutic agents. Accurate structural elucidation is the cornerstone of understanding its

chemical reactivity, and intermolecular interactions, and for conducting structure-activity
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relationship (SAR) studies. This guide presents a systematic approach to confirming the

molecular structure of isoxazol-5-amine through modern analytical techniques.

Spectroscopic Data and Analysis
Spectroscopic analysis is fundamental to the structural elucidation of organic molecules. The

following sections present the expected and reported data from key spectroscopic techniques

for isoxazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

Table 1: ¹H NMR Spectroscopic Data for Isoxazol-5-amine[1]

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.75 d 1H H3 (CH)

~6.5 (broad) s 2H -NH₂ (amino)

~5.42 d 1H H4 (CH)

Solvent: DMSO-d6; Reference: TMS

Table 2: ¹³C NMR Spectroscopic Data for Isoxazol-5-amine

Chemical Shift (δ, ppm) Assignment

~173 C5

~159 C3

~85 C4

Note: Experimental ¹³C NMR data for the parent isoxazol-5-amine is not widely published. The

values presented are predicted based on spectral data of closely related derivatives and
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general principles of isoxazole chemistry.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule through their

characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for Isoxazol-5-amine

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad

N-H stretching (asymmetric

and symmetric) of the primary

amine

1650 - 1620 Strong
N-H bending (scissoring) of the

primary amine

1600 - 1550 Medium
C=N stretching of the

isoxazole ring

1480 - 1400 Medium
C=C stretching of the

isoxazole ring

1150 - 1050 Strong
C-O stretching of the isoxazole

ring

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and formula.

Table 4: Mass Spectrometry Data for Isoxazol-5-amine[2]
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m/z Ratio Relative Intensity Assignment

84 ~100% [M]⁺ (Molecular Ion)

41 ~97% Fragment Ion

44 ~76% Fragment Ion

29 ~66% Fragment Ion

40 ~66% Fragment Ion

Tautomerism in Isoxazol-5-amine
Aminoisoxazoles have the potential to exist in tautomeric forms. For isoxazol-5-amine, a key

equilibrium to consider is that between the amine form and the imine form (isoxazol-5(4H)-

imine).

Caption: Tautomeric equilibrium between isoxazol-5-amine and isoxazol-5(4H)-imine.

While the amine tautomer is generally considered the more stable form for 5-aminoisoxazoles,

the exact equilibrium can be influenced by factors such as solvent polarity and temperature.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide

valuable insights into the relative stabilities of these tautomers.[3][4]

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of isoxazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of isoxazol-5-amine in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d6) in a 5 mm NMR tube. Ensure the sample is

completely dissolved.

¹H NMR Acquisition:

Use a 300 MHz or higher field NMR spectrometer.
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Acquire a standard one-dimensional proton spectrum.

Set the spectral width to approximately 12 ppm.

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to approximately 200-220 ppm.

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

Acquire several thousand scans to achieve an adequate signal-to-noise ratio.

Data Processing: Process the raw data (Free Induction Decay) using appropriate NMR

software. This includes Fourier transformation, phase correction, and baseline correction.

Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of isoxazol-5-amine with approximately 100-200 mg of dry, IR-grade

potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.[5][6]

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a

transparent or translucent pellet.[5][6]

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.
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Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Dissolve a small amount of isoxazol-5-amine in a volatile organic solvent (e.g., methanol

or dichloromethane) to a concentration of approximately 0.1 to 1 mg/mL.[7][8]

Filter the solution using a 0.22 µm syringe filter to remove any particulate matter.[7]

Instrumentation and Data Acquisition:

Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5

column).[9]

Inject 1 µL of the sample solution into the GC inlet.

Use a temperature program that allows for the separation of the analyte from any

impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few

minutes, and then ramp up to a higher temperature (e.g., 250 °C).

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.[9]

Acquire mass spectra over a relevant m/z range (e.g., 35-300 amu).

Data Analysis: Identify the peak corresponding to isoxazol-5-amine in the total ion

chromatogram. Analyze the corresponding mass spectrum and compare it to library data for

confirmation.[9]

Logical Workflow for Structure Elucidation
The process of elucidating the structure of a compound like isoxazol-5-amine follows a logical

progression of analytical techniques.
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Caption: Logical workflow for the structure elucidation of isoxazol-5-amine.
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Conclusion
The structural elucidation of isoxazol-5-amine is achieved through a synergistic application of

NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry. While ¹H NMR, FT-IR, and

MS data are available and confirm the primary structure, a complete characterization would be

further strengthened by experimental ¹³C NMR data and a dedicated computational and

experimental investigation into its tautomeric equilibrium. Although no crystal structure for the

parent compound is currently available, the collective spectroscopic evidence provides a robust

confirmation of the chemical structure of isoxazol-5-amine, enabling its confident use in

research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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